

Cholestane-3,5,6-triol as a major metabolite of cholesterol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cholestane-3,5,6-triol

Cat. No.: B047416

[Get Quote](#)

An In-depth Technical Guide on **Cholestane-3,5,6-triol**: A Major Metabolite of Cholesterol

Audience: Researchers, scientists, and drug development professionals.

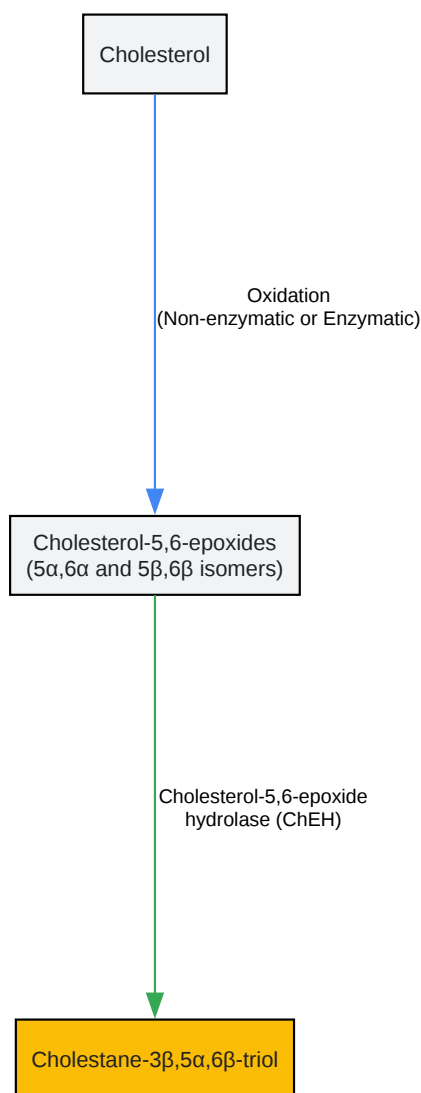
Introduction

Cholestane-3 β ,5 α ,6 β -triol (CT), a significant and abundant oxysterol, is a primary metabolite of cholesterol.[1][2] Oxysterols are oxidized derivatives of cholesterol that play crucial roles in various physiological and pathological processes.[2] CT, in particular, has garnered considerable attention due to its diverse biological activities, ranging from neuroprotection to cytotoxicity in cancer cells. It is formed through both enzymatic and non-enzymatic oxidation of cholesterol and is found in various mammalian tissues and fluids.[3][4] This guide provides a comprehensive overview of the formation, biological functions, and analytical methodologies related to **Cholestane-3,5,6-triol**, with a focus on its implications for disease and drug development.

Formation of Cholestane-3 β ,5 α ,6 β -triol

Cholestane-3 β ,5 α ,6 β -triol is derived from cholesterol through a multi-step process involving oxidation. The 5,6-double bond in the B-ring of cholesterol is particularly susceptible to oxidation.[3] This can occur non-enzymatically, often initiated by reactive oxygen species (ROS) from processes like lipid peroxidation, or via enzymatic reactions.[3][4] The primary pathway involves the formation of cholesterol-5,6-epoxide intermediates (both 5 α ,6 α and 5 β ,6 β isomers).[3][5] These epoxides are then hydrolyzed by the enzyme cholesterol-5,6-epoxide

hydrolase (ChEH), a microsomal epoxide hydrolase, to yield cholestane-3 β ,5 α ,6 β -triol.[3][6]
This metabolic conversion has been observed in various tissues, including the liver, skin, and adrenal cortex.[6][7]



[Click to download full resolution via product page](#)

Caption: Biosynthetic pathway of Cholestane-3 β ,5 α ,6 β -triol from cholesterol.

Quantitative Data Summary

The biological effects of **Cholestane-3,5,6-triol** are often concentration-dependent. The following table summarizes key quantitative data from various studies.

Parameter	Value	Context	Reference(s)
In Vitro Cytotoxicity			
IC50	20.14 μ M	A549 lung cancer cells (24h treatment)	[3]
Effective Concentration	5–15 μ M	Neuroprotection in cultured spinal cord, cortical, and cerebellar neurons	[2]
Receptor Binding			
Kd	279.21 \pm 43.88 nM	Specific and saturable binding of [³ H]triol to primary cultured cerebellar granule neurons	[2]
In Vivo Efficacy			
Oral Administration	20 mg/kg (5 times/week)	65% reduction in PC-3 prostate xenograft tumor volume in nude mice	[5]
Intraperitoneal Injection	50 mg/kg (daily for 14 days)	36% reduction in DU-145 prostate xenograft tumor volume in nude mice	[5]
Analytical Method			
Linearity Range	0.03–200 ng/mL	Isotope dilution GC-MS method for plasma C-triol quantification	[8]
Limit of Quantification	0.03 ng/mL	Isotope dilution GC-MS method for	[8]

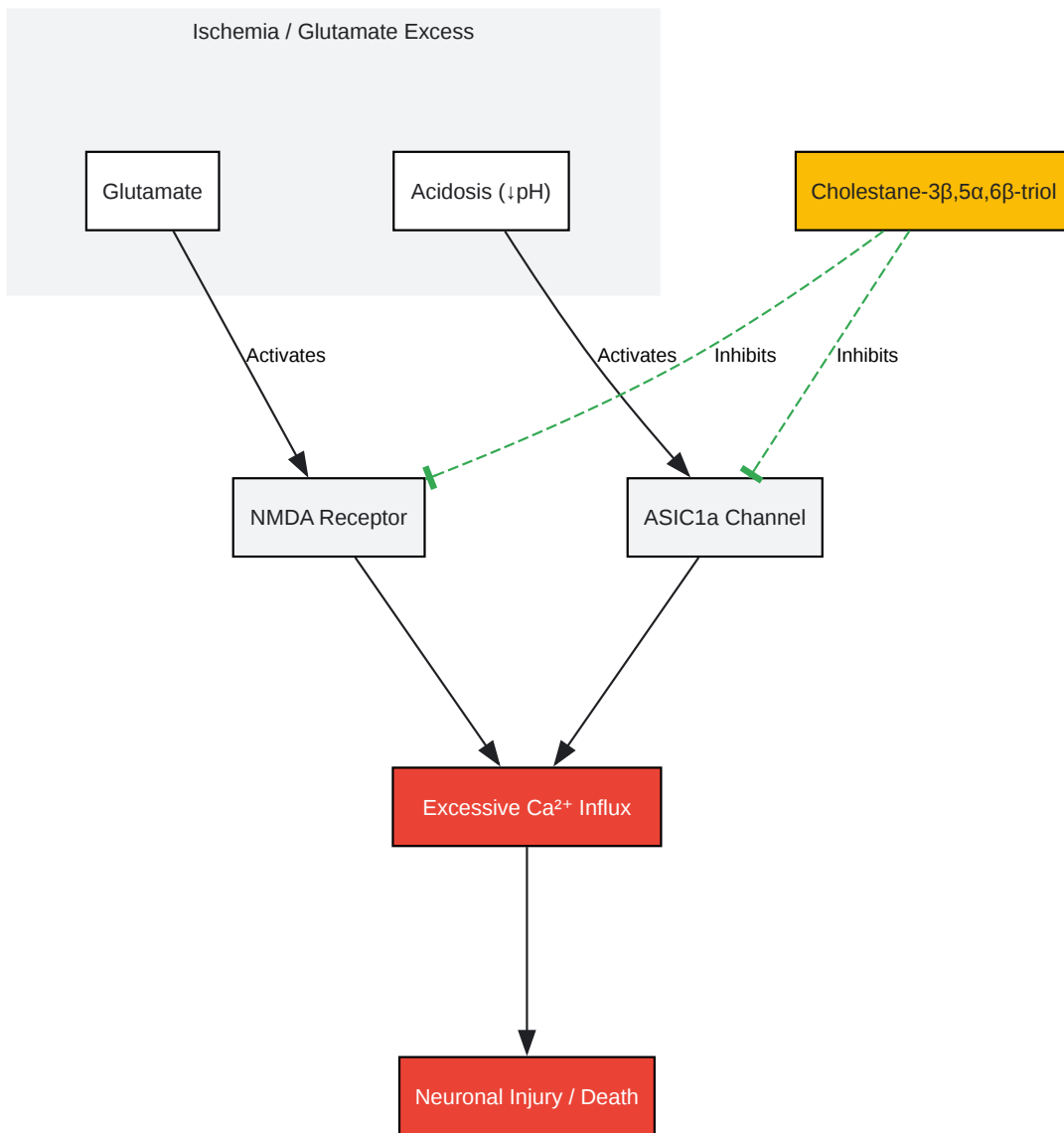
		plasma C-triol quantification	
Limit of Detection	0.01 ng/mL	Isotope dilution GC- MS method for plasma C-triol quantification	[8]

Biological Activities and Signaling Pathways

Cholestane-3,5,6-triol exhibits a paradoxical range of biological effects, acting as a protective agent in the central nervous system while promoting cell death and inflammation in other contexts.

Neuroprotection

CT functions as an endogenous neuroprotectant against neuronal injury.[2][9] Its primary mechanism involves the negative modulation of NMDA-type glutamate receptors, which, when overstimulated, lead to neuronal death in conditions like cerebral and spinal cord ischemia.[2][9] CT directly blocks NMDA receptors, attenuating glutamate-induced intracellular calcium ($[Ca^{2+}]_i$) influx.[2][9] Furthermore, recent studies have identified CT as a novel inhibitor of acid-sensing ion channels (ASICs), particularly the ASIC1a subunit.[10] Activation of these channels by tissue acidosis during ischemia contributes significantly to brain injury, and CT's ability to block them provides another layer of neuroprotection.[10]



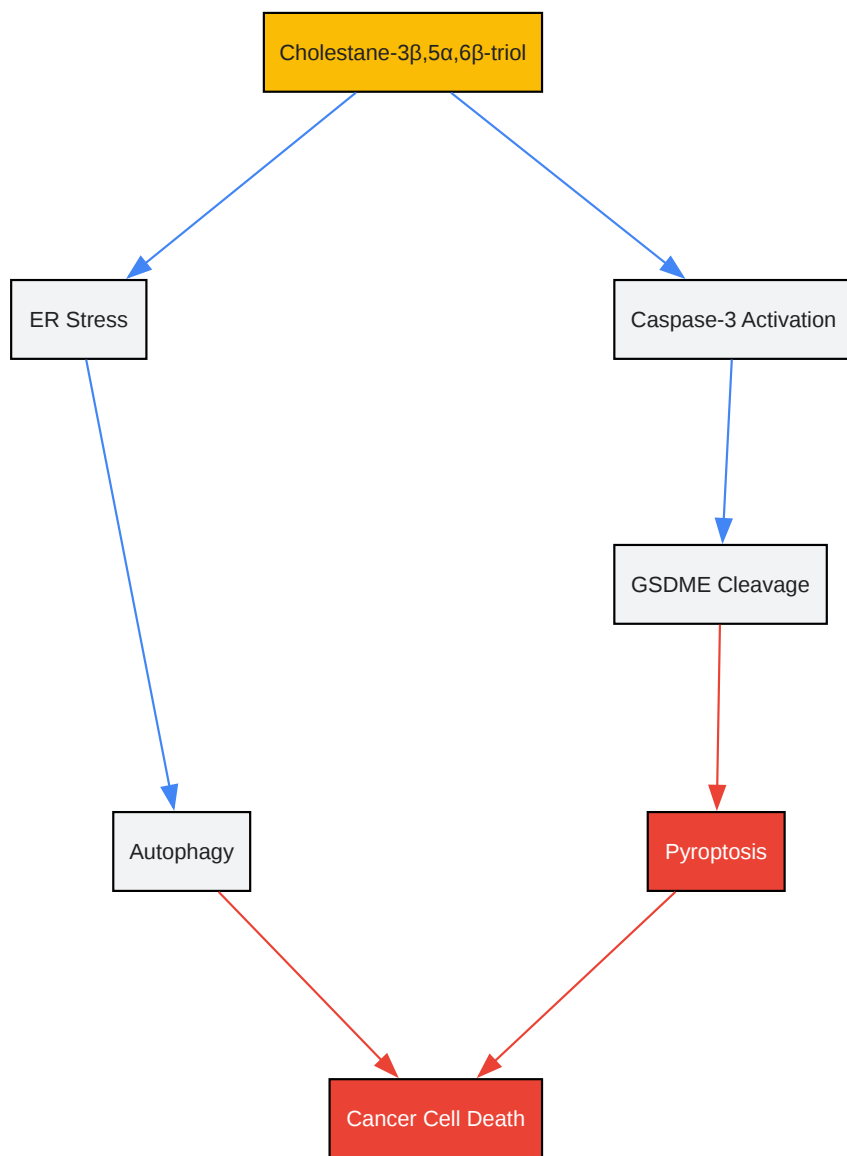
[Click to download full resolution via product page](#)

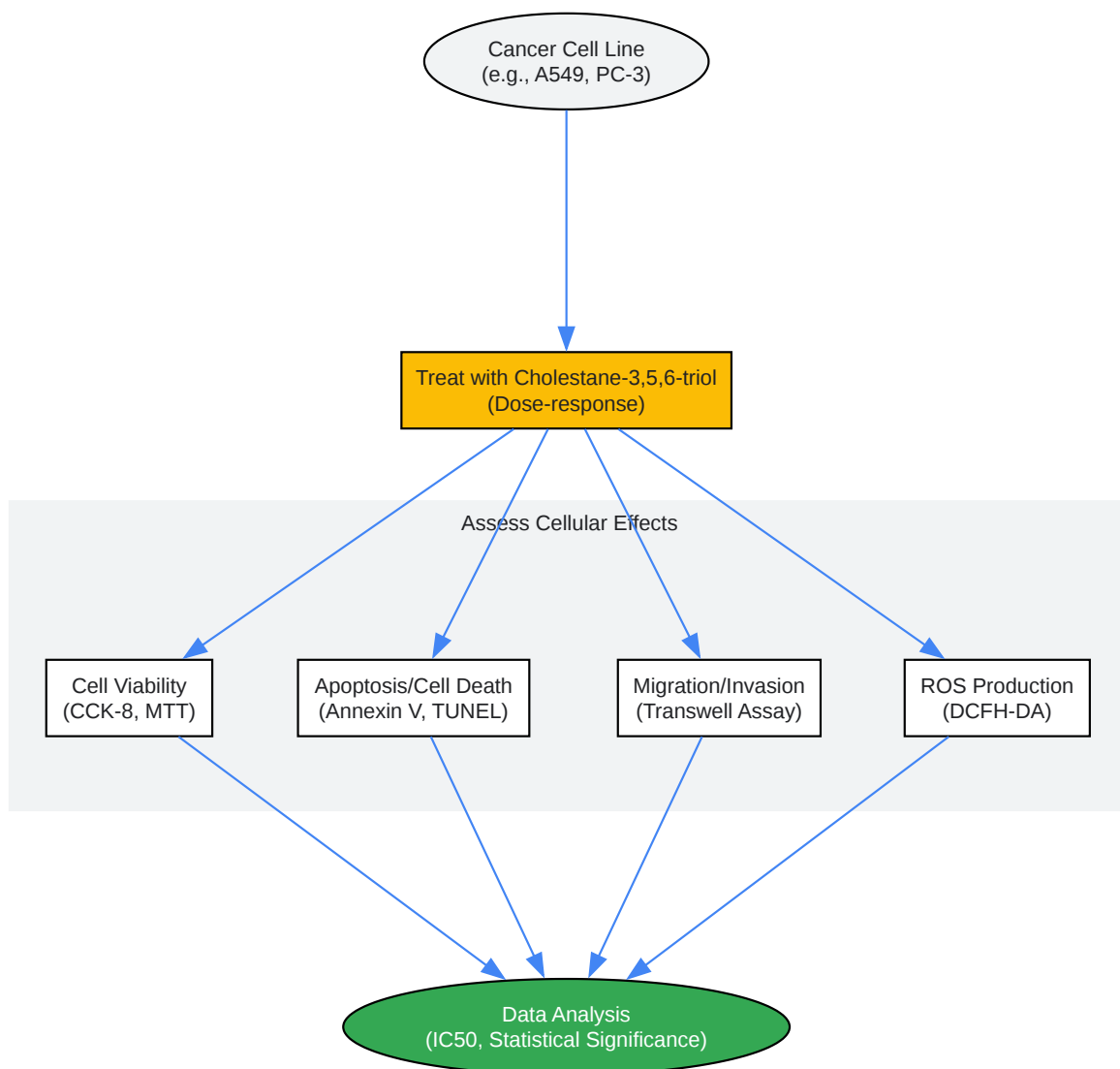
Caption: Neuroprotective mechanisms of Cholestane-3β,5α,6β-triol.

Anti-Cancer Activity and Cytotoxicity

CT displays potent anti-cancer properties against various cell lines, including prostate and lung cancer.[\[3\]](#)[\[5\]](#) It suppresses cancer cell proliferation, migration, and invasion.[\[5\]](#) The cytotoxic mechanisms are multifaceted and include the induction of:

- ER Stress and Autophagy: In A549 lung cancer cells, CT induces endoplasmic reticulum (ER) stress and activates death-promoting autophagy.[\[3\]](#)
- Pyroptosis: CT can trigger pyroptosis, a form of inflammatory cell death, by activating the Caspase-3/GSDME signaling pathway.[\[11\]](#)
- Apoptosis: CT is a known apoptosis-inducing agent in multiple cancer cell lines.[\[5\]](#)[\[11\]](#)





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. jneurosci.org [jneurosci.org]
- 2. The Major Cholesterol Metabolite Cholestane-3 β ,5 α ,6 β -Triol Functions as an Endogenous Neuroprotectant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. CN101683348B - Application of cholestane-3 beta, 5 alpha, 6 beta-triol in preparation of neuronal protection medicine - Google Patents [patents.google.com]
- 5. Cholestane-3 β , 5 α , 6 β -triol Suppresses Proliferation, Migration, and Invasion of Human Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Determination of serum cholestane-3 β ,5 α ,6 β -triol by gas chromatography-mass spectrometry for identification of Niemann-Pick type C (NPC) disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The major cholesterol metabolite cholestane-3 β ,5 α ,6 β -triol functions as an endogenous neuroprotectant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cholestane-3 β ,5 α ,6 β -Triol Inhibits Acid-Sensing Ion Channels and Reduces Acidosis-Mediated Ischemic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cholestane-3 β ,5 α ,6 β -triol induces cancer cell death by activating GSDME-mediated pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cholestane-3,5,6-triol as a major metabolite of cholesterol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b047416#cholestane-3-5-6-triol-as-a-major-metabolite-of-cholesterol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com